molecular formula C24H35ClN2O4 B606232 BMS-457 CAS No. 946594-19-0

BMS-457

Cat. No.: B606232
CAS No.: 946594-19-0
M. Wt: 451.004
InChI Key: WIHIXSCKSFSENF-YBNJHJSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-457 is a potent and selective antagonist of the chemokine receptor CCR1 (C-C chemokine receptor type 1), a G-protein-coupled receptor implicated in inflammatory and autoimmune diseases. Discovered by Gardner et al. (2013), this compound demonstrates high affinity for CCR1, with a reported IC₅₀ in the low nanomolar range, and exhibits exceptional selectivity over other chemokine receptors such as CCR2 and CCR3 . Its mechanism involves blocking the binding of endogenous chemokines (e.g., CCL3, CCL5) to CCR1, thereby inhibiting leukocyte migration and inflammation.

Properties

CAS No.

946594-19-0

Molecular Formula

C24H35ClN2O4

Molecular Weight

451.004

IUPAC Name

(1R,3R)-N-[(1R)-1-[[(4S)-4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1-piperidinyl]carbonyl]-2-methylpropyl]-3-hydroxy-cyclopentanecarboxamide

InChI

InChI=1S/C24H35ClN2O4/c1-15(2)20(26-21(29)16-5-10-19(28)13-16)22(30)27-12-11-24(31,23(3,4)14-27)17-6-8-18(25)9-7-17/h6-9,15-16,19-20,28,31H,5,10-14H2,1-4H3,(H,26,29)/t16-,19-,20-,24+/m1/s1

InChI Key

WIHIXSCKSFSENF-YBNJHJSASA-N

SMILES

O=C([C@H]1C[C@H](O)CC1)N[C@@H](C(N2CC(C)(C)[C@@](O)(C3=CC=C(Cl)C=C3)CC2)=O)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-457

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Efficacy : this compound reduced inflammation in murine models of arthritis by 70% at 10 mg/kg, outperforming MLN3897 (50% reduction at the same dose) .
  • Safety: No significant cytotoxicity or cardiovascular effects were observed in preclinical studies, a critical advantage over earlier CCR1 antagonists .
  • Unresolved Issues : The lack of clinical data for this compound limits its translatability. Additionally, CCR1’s role in homeostasis (e.g., hematopoiesis) raises concerns about long-term suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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